molecular formula C24H29FN2O5 B12414959 Hydroxy Iloperidone N-oxide-d4

Hydroxy Iloperidone N-oxide-d4

Cat. No.: B12414959
M. Wt: 448.5 g/mol
InChI Key: YGRSHQHJWCMQDK-KFHHUZHISA-N
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Preparation Methods

The preparation of Hydroxy Iloperidone N-oxide-d4 involves several synthetic routes and reaction conditions. One common method includes the use of lyophilized rat plasma, which is reconstituted in water and subjected to protein precipitation using acetonitrile . The resulting solution is then centrifuged, and the supernatant is used for further reactions. Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Hydroxy Iloperidone N-oxide-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, water, and specific catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated products, while reduction reactions may produce deuterated analogs.

Mechanism of Action

The mechanism of action of Hydroxy Iloperidone N-oxide-d4 is related to its interaction with specific molecular targets and pathways. It exhibits high affinity for dopamine D2 receptors, serotonin 5-HT2A receptors, and α1-adrenergic receptors . By binding to these receptors, it modulates neurotransmitter activity, which can influence various physiological processes. The exact pathways involved may vary depending on the specific application and experimental conditions .

Properties

Molecular Formula

C24H29FN2O5

Molecular Weight

448.5 g/mol

IUPAC Name

1,2,2,2-tetradeuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanol

InChI

InChI=1S/C24H29FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/i1D3,16D

InChI Key

YGRSHQHJWCMQDK-KFHHUZHISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC)O

Origin of Product

United States

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